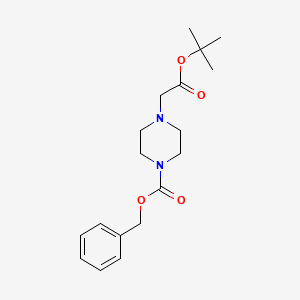

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at a temperature of around 60°C overnight . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride or potassium carbonate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted piperazine derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives of the piperazine ring.

Scientific Research Applications

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and other interactions with macromolecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the benzyl group and the tert-butoxy-2-oxoethyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a compound with the CAS number 112275-51-1, is part of a class of piperazine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, highlighting its applications in pharmacology and medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound involves a nucleophilic displacement reaction using tert-butyl bromoacetate and N-Boc-protected piperazine. The reaction is typically carried out under basic conditions, yielding the target compound with a high yield of approximately 79% . The molecular structure features a piperazine ring, which is known for its diverse biological activities, and the compound adopts a chair conformation .

Table 1: Crystallographic Data of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C18H26N2O4 |

| Crystal System | Monoclinic |

| Unit Cell Volume | 1727.71 ų |

| Melting Point | 102 °C |

Pharmacological Potential

Research indicates that compounds containing the piperazine moiety often exhibit various pharmacological activities, including antitumor, analgesic, and neuroprotective effects. For instance, studies have demonstrated that related piperazine derivatives can act as antagonists for specific receptors involved in pain and inflammation pathways . this compound has been evaluated for its potential as an AM receptor antagonist, showing promising results in vitro.

Case Studies and Research Findings

- Antitumor Activity : In a recent study involving a related compound with a similar structure, significant antitumor effects were observed in triple-negative breast cancer models. The compound reduced cell viability by 55% after three days of treatment at a concentration of 10 μM . This suggests that this compound may possess similar antitumor properties.

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of piperazine derivatives have revealed that modifications to the benzyl side chain can significantly influence receptor affinity and biological activity. For example, changes in the spatial orientation of substituents have been shown to enhance potency against specific receptors . Such findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

- In Vitro Evaluations : Preliminary evaluations using various cell lines have indicated that this compound exhibits selective activity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is critical for developing targeted cancer therapies.

Properties

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTOTSQOMBNWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.